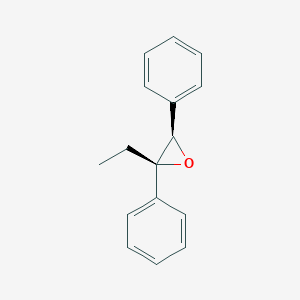
2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines a quinoline core with pyridine and amino substituents, making it a versatile scaffold for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is favored for its efficiency and ability to produce the desired heterocyclic compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to maximize yield and minimize environmental impact.
化学反応の分析
Types of Reactions
2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Its versatility in chemical reactions makes it valuable in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also feature a pyridine ring and have been studied for their antiproliferative properties.
Uniqueness
2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups and its potential as a versatile scaffold for further chemical modifications. Its unique structure allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
577985-54-7 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC名 |
2-amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C15H14N4/c16-9-12-14(10-5-7-18-8-6-10)11-3-1-2-4-13(11)19-15(12)17/h5-8H,1-4H2,(H2,17,19) |
InChIキー |
UZRHRDWLZQYPAP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


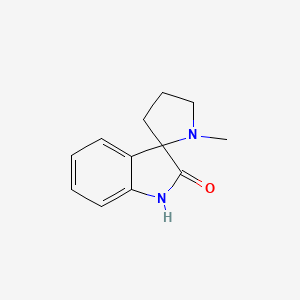
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
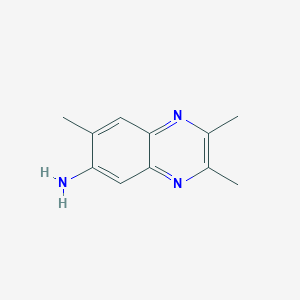
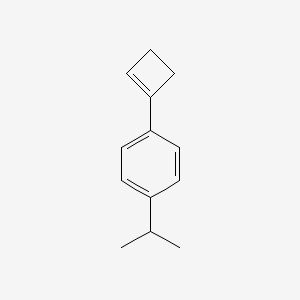
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
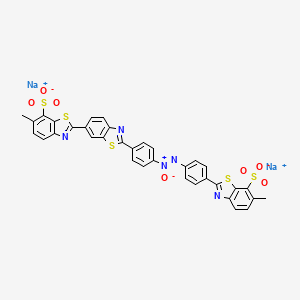
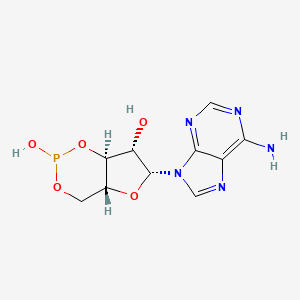
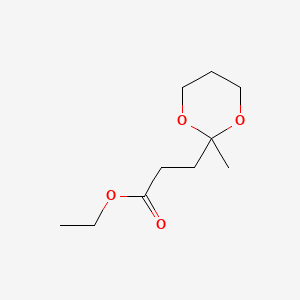
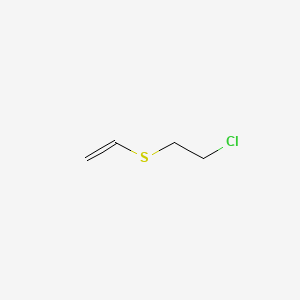
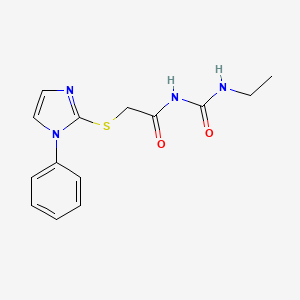

![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
